(E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-20(2,3)22-19(25)23-13-11-17(12-14-23)15-21-18(24)10-9-16-7-5-4-6-8-16/h4-10,17H,11-15H2,1-3H3,(H,21,24)(H,22,25)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISKFGHBGZAOH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide as an anticancer agent. The compound exhibits significant activity against various cancer cell lines, indicating its role in inhibiting tumor growth.
In Vitro Studies
In vitro assays demonstrate that (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide can significantly reduce cell viability in several cancer types, including breast and colon cancer. These findings are supported by cytotoxicity assays that reveal dose-dependent effects on cancer cells .
Synthesis and Derivatives
The synthesis of (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide involves several steps, including the formation of piperidine derivatives and subsequent modifications to introduce the cinnamamide moiety.
Synthetic Pathways
The synthetic routes typically include:
- Formation of the piperidine core through cyclization reactions.
- Introduction of the tert-butyl group via alkylation methods.
- Coupling with cinnamic acid derivatives to achieve the final structure.
These synthetic strategies allow for the generation of various analogs that may enhance bioactivity or selectivity against specific cancer types .
Pharmacological Properties
The pharmacological profile of (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide suggests a range of therapeutic applications beyond oncology.
Antimicrobial Properties
Emerging research indicates that this compound may also possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacterial strains .
Potential for Drug Development
Given its diverse biological activities, (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide is being explored as a lead compound in drug development programs targeting multiple diseases, including infections and hyperproliferative disorders .
Case Studies and Research Findings
Several case studies have documented the efficacy of (E)-N-(tert-butyl)-4-(cinnamamidomethyl)piperidine-1-carboxamide in preclinical models:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Spectral Comparisons
Key structural differences arise from the aromatic substituents and core heterocycles:
- Benzimidazolone-containing derivatives (e.g., compounds 8–10) exhibit distinct NMR shifts due to the electron-withdrawing 2-oxo-1,3-benzodiazolyl group .
- The cinnamamidomethyl group in the target compound introduces a conjugated π-system, which may enhance UV absorption and intermolecular interactions compared to simpler aryl substituents.
Table 2: Key Spectral Data for Representative Compounds
Q & A
Q. Advanced
- HPLC-PDA : Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., heat, light).
- DSC/TGA : Thermal analysis identifies melting points and decomposition thresholds.
- Elemental Analysis : Validates stoichiometric composition (e.g., %C, %H, %N within ±0.4% of theoretical values).
Stability studies in buffered solutions (pH 1–10) assess shelf-life .
How should researchers address conflicting bioactivity data across studies?
Advanced
Methodological factors to reconcile discrepancies:
- Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) alter compound solubility and activity.
- Cell Line Specificity : Differences in membrane permeability or efflux pump expression impact efficacy.
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays).
Meta-analysis of SAR data from structurally analogous compounds (e.g., furan-3-yl derivatives) clarifies trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
